6-Acetyl-2-cinnamamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
6-Acetyl-2-cinnamamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a heterocyclic compound featuring a fused thienopyridine core. This scaffold is substituted at position 2 with a cinnamamido group, position 3 with a carboxamide, and position 6 with an acetyl group.
Properties
IUPAC Name |
6-acetyl-2-[[(E)-3-phenylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-12(23)22-10-9-14-15(11-22)26-19(17(14)18(20)25)21-16(24)8-7-13-5-3-2-4-6-13/h2-8H,9-11H2,1H3,(H2,20,25)(H,21,24)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDILVPOFBPERI-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Acetyl-2-cinnamamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (CAS No. 24248-74-6) is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C₁₀H₁₃N₃O₂S
- Molecular Weight : 239.29 g/mol
- IUPAC Name : 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays indicated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In cell line studies involving human cancer cells (e.g., breast and colon cancer), it was found to induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the modulation of key signaling pathways such as the PI3K/Akt pathway.
| Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Induces apoptosis |
| HT-29 (colon cancer) | 20 | Inhibits proliferation |
Neuroprotective Effects
Preliminary research indicates that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of the compound resulted in improved cognitive function and reduced neuronal damage.
The biological activities of this compound are thought to stem from its ability to interact with various molecular targets. Specific mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and tumor growth.
- Modulation of Cell Signaling Pathways : It has been shown to affect pathways related to cell survival and apoptosis.
- Antioxidant Activity : The presence of thieno[2,3-c]pyridine moiety suggests potential antioxidant effects that contribute to its protective properties against oxidative stress.
Case Studies
Several case studies have explored the pharmacological effects of this compound:
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound showed enhanced activity against resistant strains of bacteria.
- Cancer Cell Line Study : Research published in Cancer Letters highlighted its effectiveness in reducing tumor size in xenograft models when administered in conjunction with standard chemotherapy agents.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Modifications and Their Impact
Core Modifications
The thieno[2,3-c]pyridine core is conserved across most analogues. Variations occur at positions 2, 3, and 6:
- Position 2: Substitutions include amino (e.g., 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide ), cyano (e.g., 3-cyano derivatives ), and ureido groups (e.g., 2-[3-(4-chlorophenyl)ureido] derivatives ).
- Position 3 : Carboxamide is common, but esters (e.g., ethyl carboxylate ) or nitriles are also reported. Carboxamide improves solubility and hydrogen-bonding capacity compared to esters .
- Position 6: Acetyl is retained in many analogues (e.g., 6-acetyl-2-amino derivatives ), but ethyl or benzyl groups are alternatives. Acetyl may stabilize the tetrahydro ring conformation .
Key Analogues
Pharmacological and Biochemical Properties
- Antiproliferative Activity: The 3-cyano derivative (4SC-207) inhibits microtubule polymerization at nanomolar concentrations . Ureido derivatives (e.g., compound 1 in ) show IC₅₀ values of 0.2–5 µM against colon adenocarcinoma cells. The cinnamamido group in the target compound may enhance bioavailability and target affinity compared to amino or cyano substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
